Defibrotide
Overview
Description
Defibrotide is a complex mixture of single-stranded oligonucleotides derived from porcine mucosal DNAThis compound has shown significant promise due to its antithrombotic, anti-inflammatory, and anti-ischemic properties .
Preparation Methods
Defibrotide is synthesized from porcine mucosal DNA. The preparation involves extracting deoxyribonucleic acid from mammalian organs, followed by a series of purification steps to isolate the single-stranded oligonucleotides. The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) to separate the nucleotidic fractions, which are then subjected to mass spectrometry for further analysis .
Chemical Reactions Analysis
Defibrotide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified oligonucleotides with altered chemical properties .
Scientific Research Applications
Defibrotide has a wide range of scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry and the development of oligonucleotide-based therapies.
Biology: It is used to investigate the role of oligonucleotides in cellular processes and gene regulation.
Industry: It is used in the production of oligonucleotide-based drugs and as a research tool in various biochemical assays .
Mechanism of Action
Defibrotide exerts its effects by modulating the activity of the endothelium, the inner lining of blood vessels. It increases levels of prostaglandin I2, E2, and prostacyclin, which help prevent the formation of blood clots and dissolve existing clots. It also alters platelet activity, increases tissue plasminogen activator function, and decreases the activity of tissue plasminogen activator inhibitor. These actions collectively help restore normal blood flow and protect endothelial cells .
Comparison with Similar Compounds
Defibrotide is unique among available therapies due to its complex mixture of single-stranded and double-stranded oligonucleotides. Similar compounds include:
Heparin: An anticoagulant used to prevent and treat blood clots. Unlike this compound, heparin has a more systemic anticoagulant effect.
Warfarin: Another anticoagulant that works by inhibiting the synthesis of vitamin K-dependent clotting factors. It has a different mechanism of action compared to this compound.
Tissue Plasminogen Activator: A protein involved in the breakdown of blood clots. .
This compound’s unique combination of antithrombotic, anti-inflammatory, and anti-ischemic properties, along with its ability to modulate endothelial activity, sets it apart from these other compounds.
Properties
IUPAC Name |
[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWFIPVDEINBAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N4O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The drug appears to prevent the formation of blood clots and to help dissolve blood clots by increasing levels of prostaglandin I2, E2, and prostacyclin, altering platelet activity, increasing tissue plasminogen activator function, and decreasing activity of tissue plasminogen activator inhibitor. Prostaglandin I2 relaxes the smooth muscle of blood vessels and prevents platelets from adhering to each other. Prostaglandin E2 at certain concentrations also inhibits platelet aggregation. Moreover, the drug provides additional beneficial anti-inflammatory and antiischemic activities as recent sudies have shown. It is yet unclear, if the latter effects can be utilized clinically (e.g., treatment of ischemic stroke). | |
Record name | Defibrotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04932 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1118915-78-8, 83712-60-1 | |
Record name | STA-1474 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Defibrotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04932 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | STA-1474 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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